

Doxofylline vs. Placebo in Randomized Controlled Trials: A Comparative Guide

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Compound of Interest

Compound Name: Paxiphylline D

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of doxofylline and placebo based on data from randomized controlled trials (RCTs). It is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering a concise summary of efficacy and safety data, detailed experimental protocols from key studies, and visualizations of the drug's mechanism of action and typical trial workflow.

Executive Summary

Doxofylline, a methylxanthine derivative, has demonstrated superior efficacy over placebo in improving lung function and reducing symptoms in patients with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Multiple RCTs have shown that doxofylline significantly improves key pulmonary function parameters, including Forced Expiratory Volume in 1 second (FEV1), and reduces the frequency of asthma attacks and the need for rescue medication compared to placebo. While doxofylline is associated with a higher incidence of adverse events than placebo, it is generally well-tolerated. Its mechanism of action, primarily through phosphodiesterase (PDE) inhibition with low affinity for adenosine receptors, contributes to its favorable safety profile compared to other methylxanthines like theophylline.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from key randomized controlled trials comparing doxofylline to placebo.

Table 1: Efficacy of Doxofylline vs. Placebo in Asthma

Outcome Measure	Doxofylline Treatment Group	Placebo Group	Study	Key Findings
Change in FEV1	Statistically significant improvement	No significant change	Goldstein et al. (2002)[1][2]	Doxofylline 400 mg t.i.d. showed a significant increase in FEV1 compared to placebo.
Significantly increased FEV1 (p < 0.01)	-	DOROTHEO 1 & 2 (Pooled Analysis)[3][4]	Doxofylline 400 mg t.i.d. significantly improved FEV1 compared to placebo.	
Asthma Attack Rate	Remarkably decreased	No significant change	Goldstein et al. (2002)[1][2]	Doxofylline 400 mg t.i.d. led to a significant reduction in the rate of asthma attacks.
Significantly reduced rate of asthma events (p < 0.01)	-	DOROTHEO 1 & 2 (Pooled Analysis)[3][4]	Doxofylline 400 mg t.i.d. was effective in reducing the frequency of asthma events.	
Use of Rescue Medication (Albuterol)	Decreased remarkably	No significant change	Goldstein et al. (2002)[1][2]	A notable decrease in the use of rescue albuterol was observed with doxofylline 400 mg t.i.d.

Significantly reduced use of salbutamol (p < 0.01)	-	DOROTHEO 1 & 2 (Pooled Analysis)[3][4]	The need for rescue salbutamol was significantly lower in the doxofylline 400 mg t.i.d. group.
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t.i.d. = three times a day

Table 2: Safety Profile of Doxofylline vs. Placebo

Adverse Event Category	Doxofylline Treatment Group	Placebo Group	Study	Key Findings
Overall Adverse Events	Did not significantly increase the risk of AEs (p > 0.05)	-	DOROTHEO 1 & 2 (Pooled Analysis)[3][4]	The risk of adverse events with doxofylline 400 mg was not significantly different from placebo.
Common Adverse Events	Headache (20.61%), Nausea (10.96%), Dyspepsia (6.58%)	Not specified	Rogliani et al. (2019) Meta-Analysis[5]	The meta-analysis reported these as common adverse events with doxofylline, which were generally mild in severity.
Treatment Discontinuation due to Adverse Events	Fewer discontinuations than theophylline	Not applicable	Goldstein et al. (2002)[1]	Doxofylline was better tolerated than theophylline, leading to fewer treatment interruptions.

Experimental Protocols

Detailed methodologies from key randomized controlled trials are outlined below.

Goldstein et al. (2002): Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma

- Study Design: A double-blind, randomized, placebo-controlled, multicenter clinical trial.[1]

- Participants: 346 patients with chronic reversible bronchial asthma.[1]
- Intervention: Patients were randomly assigned to one of four oral treatment groups for 12 weeks:
 - Doxofylline 400 mg t.i.d. (high dose)
 - Doxofylline 200 mg t.i.d. (low dose)
 - Theophylline 250 mg t.i.d. (active control)
 - Placebo[1]
- Outcome Measures:
 - Primary: Pulmonary Function Tests (PFTs), including FEV1, Forced Vital Capacity (FVC), Peak Expiratory Flow Rate (PEFR), and Forced Expiratory Flow 25-75% (FEF25-75%), were performed biweekly. PFTs were measured before the first daily dose and 2 hours after administration.[1][2]
 - Secondary: Patients maintained daily diaries to record Peak Flow Meter (PFM) measurements, the rate of asthma attacks, and the use of beta-2-agonist (albuterol) as rescue medication.[1][2]

DOROTHEO 1 and DOROTHEO 2 Studies (Pooled Analysis)

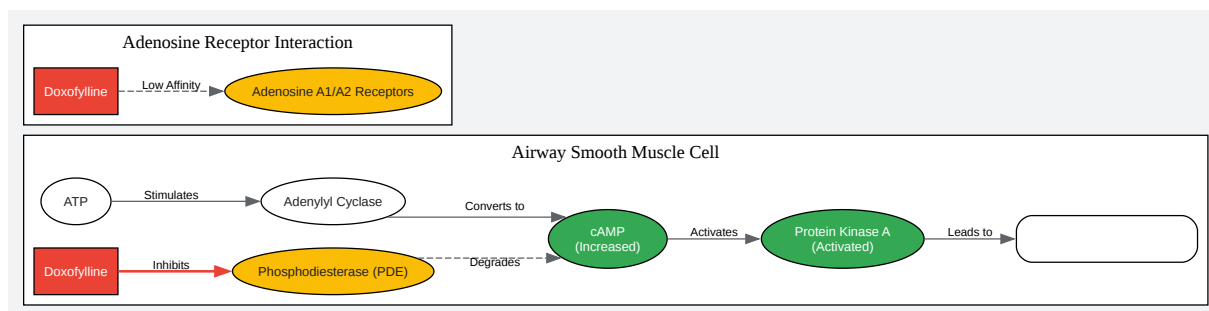
- Study Design: Two Phase III, multicenter, double-blind, randomized, parallel-group, placebo-controlled clinical trials.[3][6]
- Participants: Patients aged ≥ 16 years with asthma, FEV1 between $\geq 50\%$ and $< 80\%$ of predicted, and a $\geq 15\%$ post-bronchodilator increase in FEV1. The pooled analysis included 483 patients.[3][4]
- Intervention:

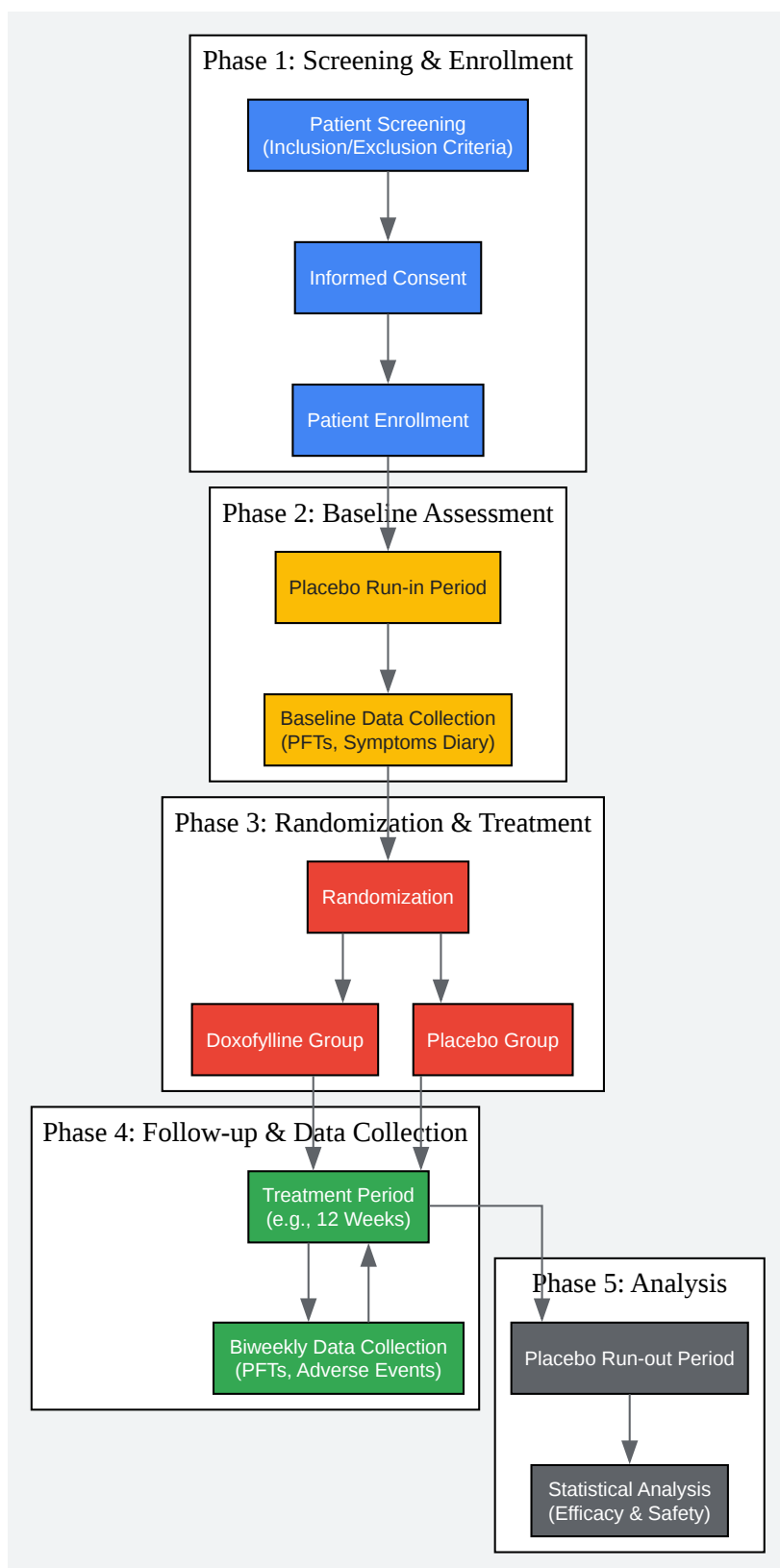
- DOROTHEO 1: Patients were randomized (1:1:1:1) to receive doxofylline 200 mg, doxofylline 400 mg, theophylline 250 mg, or placebo, all administered orally three times daily.[3][6]
- DOROTHEO 2: Patients were randomized (1:1:1) to receive doxofylline 400 mg, theophylline 250 mg, or placebo, all administered orally three times daily.[3][6]
- Each study included a one-week run-in period with placebo, a 12-week treatment period, and a one-week single-blind placebo run-out phase.[6]
- Outcome Measures:
 - Primary: The primary efficacy endpoint was the change in FEV1.[7]
 - Secondary: Other outcomes included the rate of asthma events, use of salbutamol as rescue medication, and the incidence of adverse events (AEs).[3][4]

Mandatory Visualization

Signaling Pathway of Doxofylline

Doxofylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). [8][9] This, in turn, promotes bronchodilation and has anti-inflammatory effects. A key characteristic of doxofylline is its low affinity for adenosine A1 and A2 receptors, which is believed to contribute to its better safety profile compared to theophylline.[9][10]





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